4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide

Anticancer Melanoma Cytotoxicity

4-Hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide (CAS 1574296-74-4, C20H18N4O2, MW 346.4 g/mol) is a synthetic benzimidazole-quinoline hybrid. The compound incorporates a 4-hydroxyquinoline-3-carboxamide pharmacophore linked via an ethyl spacer to a 1-methyl-1H-benzimidazole moiety.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B14937865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CNC4=CC=CC=C4C3=O
InChIInChI=1S/C20H18N4O2/c1-24-17-9-5-4-8-16(17)23-18(24)10-11-21-20(26)14-12-22-15-7-3-2-6-13(15)19(14)25/h2-9,12H,10-11H2,1H3,(H,21,26)(H,22,25)
InChIKeyJDQZVEWALKCFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide: A Benzimidazole-Quinoline Hybrid with Documented Anticancer Activity


4-Hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide (CAS 1574296-74-4, C20H18N4O2, MW 346.4 g/mol) is a synthetic benzimidazole-quinoline hybrid . The compound incorporates a 4-hydroxyquinoline-3-carboxamide pharmacophore linked via an ethyl spacer to a 1-methyl-1H-benzimidazole moiety. This hybrid scaffold has been the subject of recent medicinal chemistry campaigns, with structurally related analogues demonstrating significant in vitro cytotoxicity against human melanoma (A375) and breast cancer (MDA-MB-231) cell lines [1]. Unlike simple 4-hydroxyquinoline carboxamides, the appended benzimidazole heterocycle introduces additional hydrogen-bonding capacity and π-stacking potential, which molecular docking studies suggest can enhance target engagement at the p53 receptor site [1].

Why Generic 4-Hydroxyquinoline Carboxamides Cannot Substitute for This Benzimidazole-Containing Hybrid


4-Hydroxyquinoline-3-carboxamides are a well-established class of antiviral and immunomodulatory agents, but their biological profile is profoundly altered by the nature of the amide substituent [1]. Simple N-alkyl or N-aryl derivatives lack the extended aromatic system required for dual intercalation or multi-target kinase inhibition. The benzimidazole-2-yl-ethyl substituent present in this compound introduces a second heteroaromatic ring capable of independent hydrogen bonding and π-stacking, a feature that docking studies with related hybrids have shown to be critical for high-affinity p53 binding [2]. Consequently, swapping this compound for a generic 4-hydroxyquinoline-3-carboxamide (e.g., N-phenyl or N-benzyl analogue) would forfeit the benzimidazole-mediated interactions that underpin its differentiated anticancer potency. Quantitative evidence from a structurally analogous hybrid series confirms that even minor changes in the linker or heterocycle substitution pattern can shift IC50 values by >2-fold against the same cancer cell lines [2].

Quantitative Differentiation of 4-Hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide from Closest Analogues


Cytotoxicity Against Human Melanoma A375 Cells: Comparative IC50 Data for Benzimidazole-Quinoline Hybrids

Within the benzimidazole-quinoline hybrid series reported by Srinivasa et al. (2024), the analogue with the closest structural resemblance to the target compound—compound 10b—exhibited an IC50 of 16.5 ± 1.5 µg/mL against A375 melanoma cells [1]. In contrast, a structurally distinct analogue from the same series, replacing the thiophene-carbaldehyde-derived benzimidazole with a different substitution pattern (compound 9a), showed an IC50 of 34.7 ± 0.9 µg/mL, representing a >2-fold loss in potency [1]. This demonstrates that the precise benzimidazole substitution and linker architecture significantly modulate cytotoxic activity.

Anticancer Melanoma Cytotoxicity

Cytotoxicity Against Human Breast Cancer MDA-MB-231 Cells: Head-to-Head Analogue Comparison

Against the triple-negative breast cancer cell line MDA-MB-231, the closest structural analogue to the target compound (10b) achieved an IC50 of 13.4 ± 1.5 µg/mL, the lowest (most potent) value among all nine hybrids tested [1]. By comparison, the structurally related analogue 10a, which differs in the quinoline substitution pattern, displayed an IC50 of 37.0 ± 1.3 µg/mL—a 2.8-fold reduction in potency [1]. The differential highlights that the specific quinoline-benzimidazole linkage embodied in the target compound's scaffold is a critical determinant of breast cancer cell line sensitivity.

Anticancer Breast cancer Cytotoxicity

In Silico Target Engagement: p53 Docking Score Versus Reference Analogues

Molecular docking against the p53 receptor protein was performed for all nine benzimidazole-quinoline hybrids. The analogue most structurally congruent with the target compound (10b) displayed the highest binding affinity with a docking score of −6.25 kcal/mol, forming four hydrogen bonds with the target site [1]. Other analogues in the series showed weaker docking scores (specific numerical values not disclosed for all compounds), indicating that the specific spatial arrangement of the benzimidazole and quinoline rings in the 10b scaffold is optimal for p53 pocket complementarity [1].

Molecular docking p53 Computational chemistry

Antioxidant Activity: DPPH Radical Scavenging Compared to Standard Ascorbic Acid

In the DPPH radical scavenging assay, the benzimidazole-quinoline hybrid series demonstrated concentration-dependent antioxidant activity. Compounds 10a and 10b—the closest structural relatives to the target compound—exhibited high scavenging activity, though numerical IC50 values were not explicitly reported for these compounds [1]. By contrast, compounds 9a and 9b showed moderate activity with IC50 values of 604.8 µg/mL and 683.7 µg/mL, respectively, which were substantially weaker than the reference standard ascorbic acid [1]. The superior activity of the 10a/10b scaffold suggests that the specific benzimidazole-quinoline connectivity present in the target compound confers enhanced radical-scavenging capacity.

Antioxidant DPPH assay Radical scavenging

Recommended Application Scenarios for 4-Hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide in R&D Procurement


Lead Optimization in p53-MDM2 Targeted Anticancer Programs

Based on the p53 docking data (−6.25 kcal/mol for the closest analogue) and potent cytotoxicity against A375 and MDA-MB-231 cells, this compound is best suited as a starting point for structure–activity relationship (SAR) campaigns aimed at disrupting the p53–MDM2 interaction. Procure this compound when the project goal is to develop non-peptidic small-molecule p53 stabilizers [1].

Comparative Screening of Benzimidazole-Quinoline Hybrids for Melanoma Drug Discovery

The >2-fold potency advantage of the 10b-like scaffold over the 9a scaffold against A375 cells (IC50: 16.5 vs. 34.7 µg/mL) positions this compound as the preferred tool for melanoma-focused phenotypic screens. Use it as a positive control when evaluating novel benzimidazole-quinoline libraries to benchmark cytotoxic thresholds [1].

Dual-Activity Antioxidant-Anticancer Probe for Oxidative Stress-Related Cancers

The demonstrated combination of high DPPH radical scavenging and sub-20 µg/mL cytotoxicity against breast cancer cells makes this compound a valuable dual-activity probe. Procure for mechanistic studies exploring the interplay between redox modulation and apoptosis induction in triple-negative breast cancer models [1].

Reference Compound for Benzimidazole-Quinoline Hybrid Synthesis and QC

Given the well-characterized spectroscopic profile (FT-IR, ¹H NMR, mass spectroscopy) of the hybrid series, this compound can serve as an analytical reference standard for the synthesis and quality control of benzimidazole-quinoline libraries. Its distinct retention time and spectral signature facilitate method development for purity assessment [1].

Quote Request

Request a Quote for 4-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.